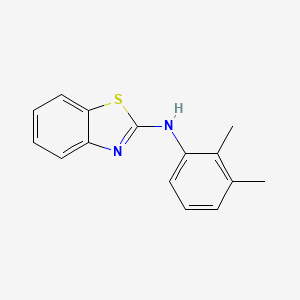

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring substituted with a 2,3-dimethylphenyl group at the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzothiazole sulfur atom undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Sulfoxide derivative | Room temperature, 4–6 h | 65–70% | |

| KMnO<sub>4</sub> | Sulfone derivative | Acidic aqueous medium, reflux | 55–60% |

The sulfoxide product retains the amidine nitrogen’s reactivity, enabling further functionalization, while sulfonation enhances electrophilicity for substitution reactions.

Reduction Reactions

Reduction primarily targets the benzothiazole ring’s C=N bond or the dimethylphenyl group:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm) cleaves the C=N bond, yielding 2-amino-3-(2,3-dimethylphenyl)thiophenol derivatives . -

LiAlH<sub>4</sub> Reduction :

Selectively reduces the benzothiazole ring to a dihydrobenzothiazole structure without altering the dimethylphenyl group .

Alkylation and Acylation

The exocyclic NH group undergoes nucleophilic reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in DMF/TEA produces N-acylated derivatives :

| Acylating Agent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-(2,3-dimethylphenyl)-2-acetamidobenzothiazole | Reflux, 4 h | 85–90% |

Alkylation

Alkyl halides (e.g., benzyl bromide) in basic media yield N-alkylated derivatives , often used in pharmaceutical intermediates .

Multicomponent Cyclization Reactions

The compound participates in Hf(OTf)<sub>4</sub>-catalyzed one-pot syntheses to form fused heterocycles:

Example Reaction :

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine + benzaldehyde + 2,4-pentanedione → 4-phenylpyrimido[2,1-b]benzothiazole

This method efficiently constructs tricyclic frameworks relevant to materials science .

Electrophilic Substitution

The benzothiazole ring undergoes nitration and halogenation at the 6-position:

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 6-nitro-N-(2,3-dimethylphenyl)benzothiazol-2-amine | C6 | 60% |

| Cl<sub>2</sub>/FeCl<sub>3</sub> | 6-chloro derivative | C6 | 55% |

Electron-donating groups (e.g., methyl) on the phenyl ring direct substitution to the benzothiazole’s 6-position .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzothiazole derivatives, including N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, have shown promising antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various pathogens, which is crucial in the fight against antibiotic resistance and infectious diseases .

Antiviral Properties

Research indicates that compounds within the benzothiazole family possess antiviral activity. This is particularly relevant in the context of emerging viral threats, including coronaviruses. The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. Studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways related to proliferation and survival .

Pharmacological Effects

This compound has been evaluated for a range of pharmacological effects:

- Antioxidant Activity : This compound may help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Inflammation is a common underlying factor in many diseases; thus, compounds with anti-inflammatory properties are of significant interest .

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for benzothiazole derivatives, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Several case studies exemplify the applications of this compound:

Case Study 1: Antiviral Activity

In vitro studies demonstrated that certain benzothiazole derivatives inhibited the replication of specific viruses by targeting viral proteins essential for their lifecycle. This highlights the potential use of this compound as a lead compound for antiviral drug development .

Case Study 2: Anticancer Research

A series of experiments evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated that modifications to the benzothiazole structure significantly affected their potency against tumor cells, suggesting a pathway for optimizing therapeutic efficacy through chemical synthesis .

Mécanisme D'action

The mechanism of action of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide

- 3-Borono-N-(2,3-dimethylphenyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The specific substitution pattern on the benzothiazole ring is critical for its biological activity. The compound can be synthesized through various methods involving reactions between substituted anilines and benzothiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and modulate receptor activity, leading to various biological effects:

- Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Activity : this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation by targeting key signaling pathways such as AKT and ERK .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated in several studies. The following table summarizes the antibacterial activity against selected bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Enterococcus faecalis | 20 |

These results indicate that the compound exhibits strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have demonstrated the anticancer effects of this compound on various cancer cell lines. The following table provides insights into its cytotoxicity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A431 (skin cancer) | 5 | Inhibition of AKT/ERK pathways |

| A549 (lung cancer) | 4 | Induction of apoptosis |

| H1299 (lung cancer) | 6 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound demonstrates unique properties due to its specific substitution pattern. For example:

| Compound Name | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Moderate | High |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Low | Very High |

This comparison underscores the distinctive biological profiles that can arise from variations in chemical structure .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Properties : A study demonstrated that this compound exhibited superior activity against Staphylococcus aureus, outperforming traditional antibiotics in certain assays .

- Anticancer Mechanism Exploration : Research focused on its ability to induce apoptosis in lung cancer cells indicated that it could serve as a lead compound for developing new cancer therapies targeting specific signaling pathways .

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-6-5-8-12(11(10)2)16-15-17-13-7-3-4-9-14(13)18-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMZHHNZRORCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.